molecular formula C5H10O3S B2722631 3-Methanesulfinyl-2-methylpropanoic acid CAS No. 1248666-78-5

3-Methanesulfinyl-2-methylpropanoic acid

Cat. No.: B2722631
CAS No.: 1248666-78-5
M. Wt: 150.19
InChI Key: GMUYWEFEKTWXQE-UHFFFAOYSA-N
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Description

3-Methanesulfinyl-2-methylpropanoic acid is an organic compound with the molecular formula C5H10O3S and a molecular weight of 150.2 g/mol This compound is characterized by the presence of a methanesulfinyl group attached to a 2-methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methanesulfinyl-2-methylpropanoic acid typically involves the oxidation of 3-methylthio-2-methylpropanoic acid. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the sulfoxide group .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methanesulfinyl-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methanesulfinyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Uniqueness: 3-Methanesulfinyl-2-methylpropanoic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This functional group allows for selective oxidation and reduction reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-methyl-3-methylsulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-4(5(6)7)3-9(2)8/h4H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUYWEFEKTWXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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